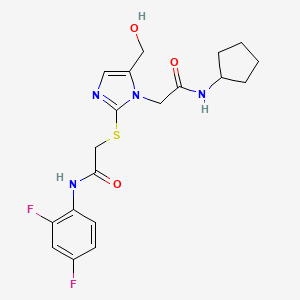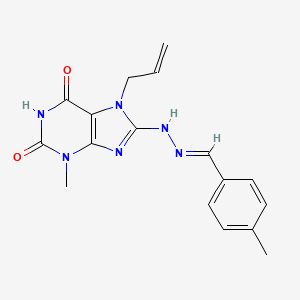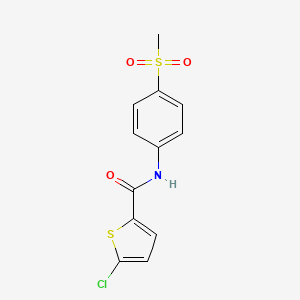![molecular formula C20H18O6 B2953886 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate CAS No. 300556-86-9](/img/structure/B2953886.png)
3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a furan derivative, which is a type of heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The ethoxycarbonyl group (COOEt) is a common functional group in organic chemistry, often used in the synthesis of esters .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan derivatives can often be synthesized through various methods such as the Paal-Knorr synthesis, Feist-Benary synthesis, and others . The ethoxycarbonyl group can typically be introduced through esterification reactions .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The presence of the ethoxycarbonyl and methoxybenzoate groups could potentially influence the reactivity of the furan ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Furan derivatives generally have low melting points and are often liquids at room temperature . They are also typically polar due to the presence of the oxygen atom in the furan ring .Scientific Research Applications
Anticancer and Antiangiogenic Activity
Research indicates that certain derivatives of benzo[b]furan, which include a 2-methoxy/ethoxycarbonyl group, have shown significant antiproliferative activity against cancer cells. For instance, compounds like 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan demonstrated potent anticancer properties both in vitro and in vivo, by inhibiting tubulin polymerization and inducing apoptosis (Romagnoli et al., 2015).
Synthesis of Bioactive Compounds
Another study explored the synthesis of potentially bioactive compounds starting from visnaginone, which is structurally related to benzo[b]furan derivatives. This study highlighted the formation of various compounds like chalcones, pyrazoline, and isoxazoline derivatives, demonstrating the versatile synthetic applications of benzo[b]furan derivatives (Abdel Hafez et al., 2001).
Photochemical Synthesis and Fluorinated Compounds
The photochemical synthesis of 3-iodobenzo[b]furans using 2-alkynyl-1-(1-ethoxyethoxy)benzenes illustrates the potential for creating novel fluorinated heterocyclic compounds. This approach results in a variety of 3-iodobenzo[b]furans, expanding the scope of chemical transformations available for benzo[b]furan derivatives (Okitsu et al., 2008).
Synthesis of Heterocyclic Compounds
Research on the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives from compounds like 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione, further illustrates the broad utility of benzo[b]furan derivatives in synthesizing diverse heterocyclic compounds (Sarıpınar et al., 2006).
Bio-Based Materials
Studies on the synthesis of fully bio-based benzoxazines from guaiacol, furfurylamine, and stearylamine, using benzo[b]furan derivatives, demonstrate their application in developing sustainable materials. These compounds show promising properties for the design of new, fully bio-based polybenzoxazines (Wang et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties .
Mode of Action
It’s worth noting that furan derivatives have been known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .
properties
IUPAC Name |
ethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-15(11-16(17)18)26-19(21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPYHOXKNWBLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

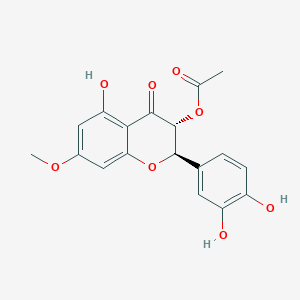
![N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/no-structure.png)
![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)
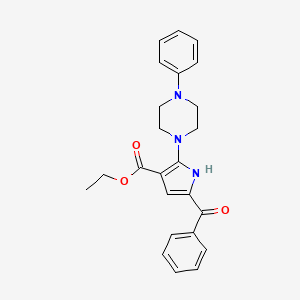
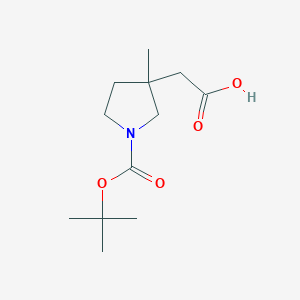
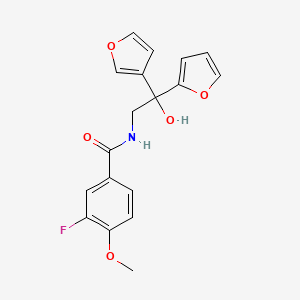
![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)

![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)

